

Technical Guide: N-(3-iodopyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(3-iodopyridin-2-yl)pivalamide**

Cat. No.: **B046723**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-iodopyridin-2-yl)pivalamide is a halogenated pyridine derivative. Halogenated pyridines are an important class of heterocyclic compounds frequently utilized as building blocks in medicinal chemistry and materials science. The presence of an iodine atom at the 3-position of the pyridine ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, while the pivalamide group at the 2-position can influence the molecule's steric and electronic properties, as well as its metabolic stability. This technical guide provides an overview of the synthesis and known properties of **N-(3-iodopyridin-2-yl)pivalamide**.

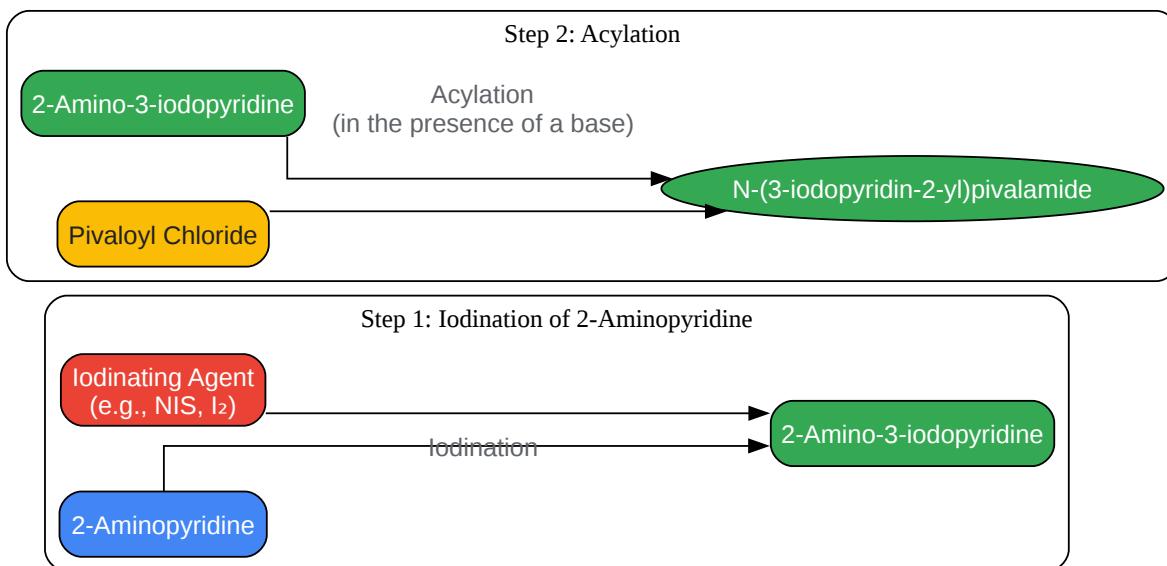
Chemical Identity

Property	Value
IUPAC Name	N-(3-iodopyridin-2-yl)pivalamide
CAS Number	113975-31-8 [1]
Molecular Formula	C ₁₀ H ₁₃ IN ₂ O [1]
Molecular Weight	304.13 g/mol
Appearance	Not specified in available literature
Purity	Typically >95% for commercially available samples [1]
Storage	Sealed refrigeration is recommended [1]

Synthesis

A detailed experimental protocol for the synthesis of **N-(3-iodopyridin-2-yl)pivalamide** is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of analogous compounds, such as N-(2-bromopyridin-3-yl)pivalamide. The proposed synthesis involves the acylation of 2-amino-3-iodopyridine with pivaloyl chloride.

Experimental Workflow: Proposed Synthesis



[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **N-(3-iodopyridin-2-yl)pivalamide**.

Detailed Methodologies

Step 1: Synthesis of 2-Amino-3-iodopyridine (Precursor)

While a specific protocol for the direct synthesis of 2-amino-3-iodopyridine was not found, a general method for the iodination of aminopyridines can be adapted. For instance, the synthesis of 2-amino-5-bromo-3-iodopyridine involves the treatment of 2-amino-5-bromopyridine with potassium iodate and potassium iodide in sulfuric acid. A similar approach using 2-aminopyridine as the starting material is conceivable.

Step 2: Synthesis of **N-(3-iodopyridin-2-yl)pivalamide**

Based on the synthesis of N-(2-bromopyridin-3-yl)pivalamide, the following protocol is proposed:

- Dissolve 2-amino-3-iodopyridine in a suitable aprotic solvent, such as dichloromethane (DCM), under an inert atmosphere.
- Add a non-nucleophilic base, such as triethylamine, to the solution.
- Cool the reaction mixture in an ice bath.
- Slowly add a solution of pivaloyl chloride in the same solvent.
- Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Dry the combined organic layers over an anhydrous salt (e.g., Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Note: This is a generalized protocol and would require optimization for specific reaction conditions, including stoichiometry, temperature, and reaction time.

Characterization Data

No specific characterization data, such as ^1H NMR, ^{13}C NMR, or mass spectrometry data for **N-(3-iodopyridin-2-yl)pivalamide**, was available in the reviewed literature. For researchers synthesizing this compound, standard analytical techniques should be employed to confirm its identity and purity.

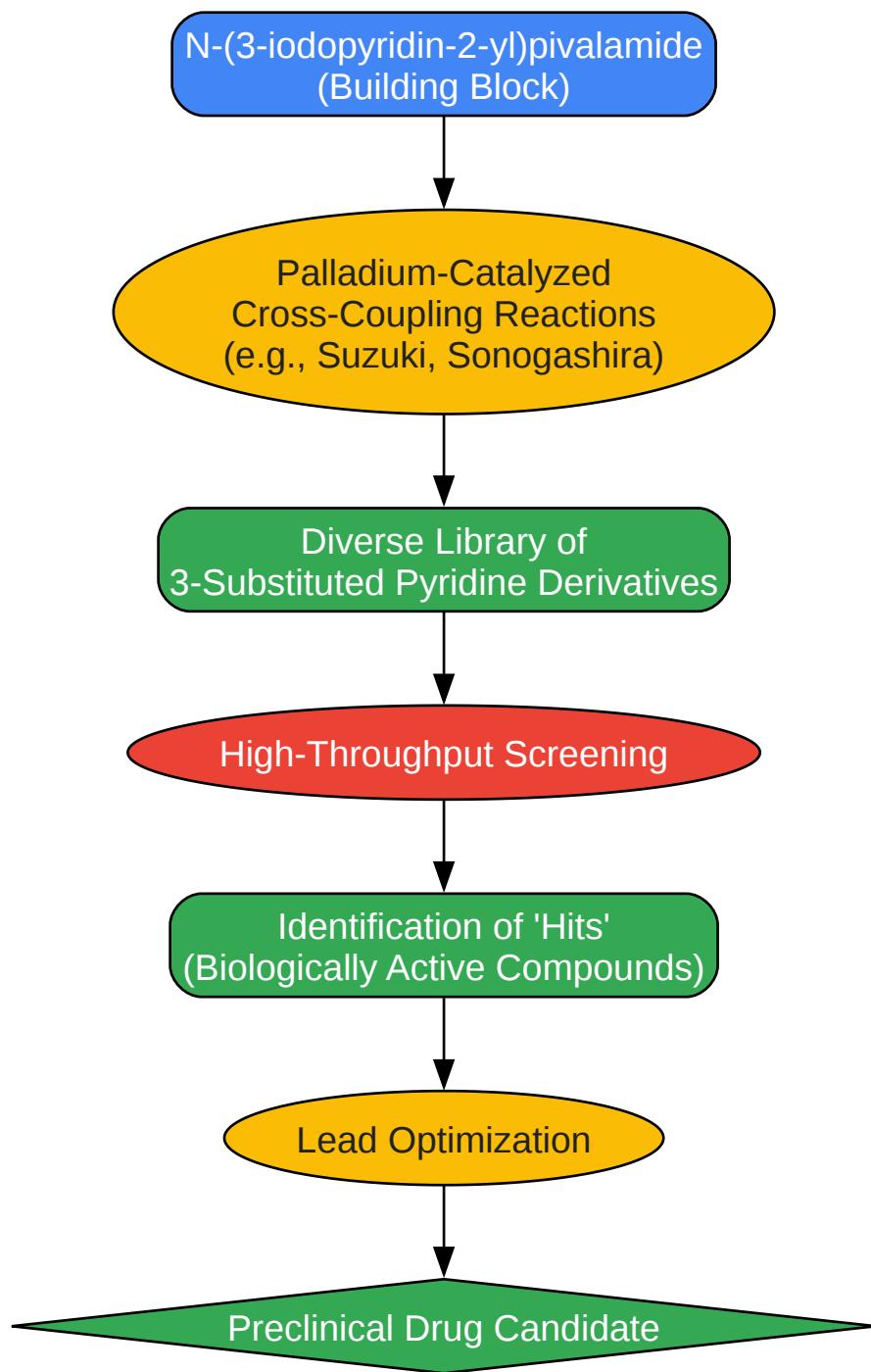
Applications in Research and Development

N-(3-iodopyridin-2-yl)pivalamide is primarily classified as a medical intermediate. The iodopyridine moiety is a key structural feature in many biologically active compounds. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the facile introduction of various substituents at the 3-position of the pyridine ring, enabling the synthesis of diverse chemical libraries for drug discovery programs.

Potential Signaling Pathway Involvement

Given the prevalence of the pyridine scaffold in drug design, derivatives of **N-(3-iodopyridin-2-yl)pivalamide** could potentially interact with a wide range of biological targets. Pyridine-containing molecules have been shown to act as, for example, kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and enzyme inhibitors. However, without specific biological data for this compound, any discussion of its involvement in signaling pathways remains speculative.

Logical Relationship for Drug Discovery Workflow



[Click to download full resolution via product page](#)

Caption: Drug discovery workflow utilizing **N-(3-iodopyridin-2-yl)pivalamide**.

Conclusion

N-(3-iodopyridin-2-yl)pivalamide represents a valuable, yet underexplored, chemical entity for synthetic and medicinal chemistry. Its utility as a building block for creating diverse molecular libraries is clear from a chemical standpoint. However, a significant gap exists in the publicly available literature regarding its detailed synthesis, characterization, and biological activity. Further research into this compound is warranted to fully elucidate its potential in drug discovery and other applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(3-iodopyridin-2-yl)pivalamide, CasNo.113975-31-8 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookingchem.com]
- To cite this document: BenchChem. [Technical Guide: N-(3-iodopyridin-2-yl)pivalamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b046723#n-3-iodopyridin-2-yl-pivalamide-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com